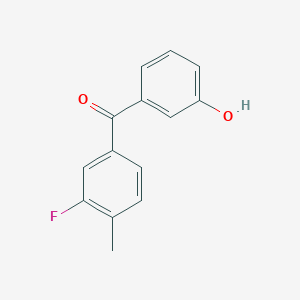
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a methanone group bonded to a 3-fluoro-4-methylphenyl ring and a 3-hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-4-methylbenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzophenone.
Reduction: Formation of (3-fluoro-4-methylphenyl)(3-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methylphenyl)(4-hydroxyphenyl)methanone
- (3-Fluoro-4-methylphenyl)(3-methoxyphenyl)methanone
- (3-Fluoro-4-methylphenyl)(3-chlorophenyl)methanone
Uniqueness
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides sites for further chemical modifications and interactions with biological targets.
Properties
CAS No. |
62810-52-0 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8,16H,1H3 |
InChI Key |
YVTJYQILCWIYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















